![molecular formula C8H8N2O B1590048 1H-benzimidazol-5-ylmethanol CAS No. 106429-29-2](/img/structure/B1590048.png)
1H-benzimidazol-5-ylmethanol
Overview
Description
1H-Benzimidazol-5-ylmethanol is an organic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 . It is also known by other synonyms such as 1H-Benzimidazole-6-methanol .
Molecular Structure Analysis
The molecular structure of 1H-Benzimidazol-5-ylmethanol consists of a benzimidazole ring attached to a methanol group . The InChI string representation of the molecule is 1S/C8H8N2O/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-3,5,11H,4H2,(H,9,10)
.
Physical And Chemical Properties Analysis
1H-Benzimidazol-5-ylmethanol is a solid compound . It has a density of 1.360±0.06 g/cm3 , a melting point of 128.5-131°C , and a boiling point of 469.5±20.0°C . The compound has a pKa value of 12.48±0.10 .
Scientific Research Applications
Corrosion Inhibition
1H-benzimidazol-5-ylmethanol: has been identified as a potential corrosion inhibitor, particularly for steels and metals in aggressive corrosive media such as hydrochloric acid (HCl), nitric acid (HNO3), and sulfuric acid (H2SO4) . Its effectiveness is attributed to the formation of a protective film on the metal surface, which reduces the rate of corrosion. This application is crucial in industrial settings where metal longevity and integrity are paramount.
Pharmaceutical Research
The benzimidazole moiety is a key heterocycle in therapeutic chemistry. Compounds with the benzimidazole structure, including 1H-benzimidazol-5-ylmethanol , have shown promise in biological and clinical studies due to their pharmacological profiles . They are explored for their potential use in treating various diseases, making them significant in drug discovery and development.
Safety And Hazards
1H-Benzimidazol-5-ylmethanol is classified as harmful and irritating. It is harmful by inhalation, in contact with skin, and if swallowed. It is irritating to eyes, respiratory system, and skin . Safety measures include not breathing dust, rinsing immediately with plenty of water in case of contact with eyes, and wearing suitable protective clothing, gloves, and eye/face protection .
properties
IUPAC Name |
3H-benzimidazol-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-3,5,11H,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPDIGZAMXKBCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542495 | |
Record name | (1H-Benzimidazol-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-benzimidazol-5-ylmethanol | |
CAS RN |
106429-29-2 | |
Record name | (1H-Benzimidazol-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.